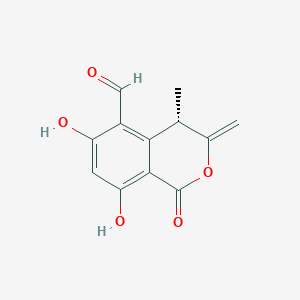

(S)-(+)-Ascochin

Description

(S)-(+)-Ascochin is a natural product found in Ascochyta with data available.

Structure

3D Structure

Properties

IUPAC Name |

(4S)-6,8-dihydroxy-4-methyl-3-methylidene-1-oxo-4H-isochromene-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-5-6(2)17-12(16)11-9(15)3-8(14)7(4-13)10(5)11/h3-5,14-15H,2H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKIJHXPWYIGIM-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-(+)-Ascochin: A Technical Guide for Researchers

Filing ID: 10.13140/RG.2.2.24588.39045

Abstract

(S)-(+)-Ascochin is a naturally occurring isocoumarin, a class of secondary metabolites produced by fungi belonging to the Ascochyta genus. This technical guide provides a comprehensive overview of (S)-(+)-Ascochin, including its chemical properties, biological activities, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, drug development, and plant pathology. It consolidates key data into structured tables and provides detailed methodologies for relevant assays. Furthermore, this guide presents visual representations of pertinent biological pathways and experimental workflows using the DOT language for Graphviz.

Chemical and Physical Properties

(S)-(+)-Ascochin is a chiral molecule with a defined stereochemistry that is crucial for its biological activity. Its chemical identity and key physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 935699-58-4 | [1] |

| Molecular Formula | C₁₂H₁₀O₅ | [1] |

| Molecular Weight | 234.20 g/mol | [1] |

| IUPAC Name | (4S)-3,4-dihydro-6,8-dihydroxy-4-methyl-3-methylene-1H-isochromen-1-one-5-carbaldehyde | |

| Synonyms | (4S)-(+)-Ascochin | [1] |

| Appearance | Solid | |

| Purity | ≥98% (Commercially available) | |

| Solubility | Soluble in Dichloromethane, DMSO, and Methanol |

Biological Activity

(S)-(+)-Ascochin is recognized primarily for its phytotoxic properties, playing a role in the pathogenesis of Ascochyta blights on various legume crops.[2] Beyond its effects on plants, it has also demonstrated antimicrobial activities.

Phytotoxicity

As a phytotoxin, (S)-(+)-Ascochin can induce necrotic lesions on host plants, contributing to the symptoms of Ascochyta blight. Its phytotoxic effects are believed to facilitate fungal invasion and colonization of plant tissues. The precise molecular targets within plant cells are an active area of research.

Antimicrobial Activity

(S)-(+)-Ascochin has shown inhibitory effects against certain bacteria and fungi. This broad-spectrum activity is characteristic of many fungal secondary metabolites that serve to outcompete other microorganisms in their ecological niche.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of (S)-(+)-Ascochin.

Isolation and Purification of (S)-(+)-Ascochin from Ascochyta sp.

This protocol outlines a general procedure for the extraction and purification of (S)-(+)-Ascochin from fungal cultures. Optimization may be required depending on the specific Ascochyta strain and culture conditions.

Workflow for Isolation and Purification

Methodology:

-

Fungal Culture: Inoculate a suitable strain of Ascochyta sp. on a solid (e.g., Potato Dextrose Agar) or in a liquid (e.g., Potato Dextrose Broth) medium. Incubate the culture at 25°C for 2-4 weeks.

-

Extraction: Harvest the fungal mycelium and culture filtrate. Extract the combined material exhaustively with an organic solvent such as ethyl acetate.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Initial Purification: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system.

-

Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) and pool the fractions containing the compound of interest.

-

Final Purification: Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) to obtain pure (S)-(+)-Ascochin.

-

Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Phytotoxicity Assay

This protocol describes a seedling growth inhibition assay to evaluate the phytotoxic effects of (S)-(+)-Ascochin.

Workflow for Phytotoxicity Assay

Methodology:

-

Test Solutions: Prepare a stock solution of (S)-(+)-Ascochin in a suitable solvent (e.g., DMSO) and make serial dilutions in distilled water or a plant growth medium. Ensure the final solvent concentration is non-toxic to the plants.

-

Plant Material: Use seeds of a sensitive plant species, such as lettuce (Lactuca sativa). Surface sterilize the seeds and germinate them on moist filter paper in the dark.

-

Exposure: Transfer uniformly sized seedlings to petri dishes or multi-well plates containing filter paper moistened with the test solutions or a control solution (medium with solvent).

-

Incubation: Incubate the plates under controlled environmental conditions (e.g., 25°C with a 16h light/8h dark photoperiod) for 3 to 5 days.

-

Data Collection: After the incubation period, measure the root and shoot length of the seedlings.

-

Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the IC₅₀ value (the concentration that causes 50% growth inhibition).

Antimicrobial Assay (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of (S)-(+)-Ascochin against bacteria and fungi using a broth microdilution method.

Workflow for Antimicrobial Assay

Methodology:

-

Preparation of Test Compound: Prepare a stock solution of (S)-(+)-Ascochin in a suitable solvent (e.g., DMSO) and perform two-fold serial dilutions in a 96-well microtiter plate containing the appropriate sterile broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a 0.5 McFarland standard and then dilute it to the final desired concentration in the broth.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (a known antibiotic or antifungal) and a negative control (broth and inoculum without the test compound).

-

Incubation: Incubate the plate at the optimal temperature for the growth of the test microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of (S)-(+)-Ascochin that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathway Interactions

While specific signaling pathways directly modulated by (S)-(+)-Ascochin have not been extensively elucidated, the broader class of isocoumarins is known to interact with various cellular signaling cascades. Research on structurally related compounds can provide insights into potential mechanisms of action.

A related compound, ascochlorin, also produced by Ascochyta viciae, has been shown to inhibit the STAT3 signaling cascade in hepatocellular carcinoma cells. Additionally, ascochlorin can suppress the MEK/ERK signaling pathway. Given the structural similarities, it is plausible that (S)-(+)-Ascochin may also interact with these or other key signaling pathways involved in cell growth, proliferation, and stress responses. Further research is warranted to investigate the specific molecular targets of (S)-(+)-Ascochin.

Hypothesized Signaling Pathway Interaction

Conclusion

(S)-(+)-Ascochin is a bioactive natural product with significant phytotoxic and antimicrobial properties. This technical guide provides foundational information and standardized protocols to facilitate further research into its mechanism of action and potential applications. The exploration of its interactions with cellular signaling pathways remains a promising area for future investigation, which could lead to the development of novel herbicides or antimicrobial agents.

References

- 1. Phytotoxic Metabolites Produced by Legume-Associated Ascochyta and Its Related Genera in the Dothideomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ascochlorin, an isoprenoid antibiotic inhibits growth and invasion of hepatocellular carcinoma by targeting STAT3 signaling cascade through the induction of PIAS3 - PMC [pmc.ncbi.nlm.nih.gov]

(S)-(+)-Ascochin: A Technical Guide to its Natural Sources, Production, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-Ascochin, also known as ascochitine, is a polyketide-derived secondary metabolite produced by certain species of fungi. This compound has garnered interest within the scientific community due to its phytotoxic and antimicrobial properties. Understanding its natural origins, the organisms responsible for its production, and the biochemical pathways leading to its synthesis is crucial for harnessing its potential in various applications, including agriculture and medicine. This technical guide provides an in-depth overview of (S)-(+)-Ascochin, focusing on its natural sources, producing organisms, quantitative production data, detailed experimental protocols for its isolation and characterization, and its biosynthetic pathway.

Natural Sources and Producing Organisms

(S)-(+)-Ascochin is primarily produced by filamentous fungi belonging to the genus Ascochyta. These fungi are often plant pathogens, causing a disease known as Ascochyta blight in various legume crops.

Primary Producing Organisms:

-

Ascochyta fabae : This fungus is a significant pathogen of faba beans (Vicia faba) and is a well-documented producer of (S)-(+)-Ascochin.[1][2]

-

Ascochyta pisi : A pathogen of peas (Pisum sativum), A. pisi is another primary source of this metabolite.[1]

-

Endophytic Ascochyta sp. : An endophytic fungus isolated from Meliotus dentatus has also been reported to produce (S)-(+)-Ascochin, suggesting that the compound may also be found in non-pathogenic, symbiotic contexts.

While the genus Ascochyta is the principal source, the production of structurally similar polyketides in other fungal genera suggests the potential for discovering new producers of (S)-(+)-Ascochin or its analogs.

Quantitative Production of (S)-(+)-Ascochin

The yield of (S)-(+)-Ascochin is highly dependent on the producing organism, the culture medium, and the fermentation conditions. The production of secondary metabolites in fungi is often triggered by nutrient limitation or other stress factors.

| Producing Organism | Culture Substrate | Yield of (S)-(+)-Ascochin (Ascochitine) | Reference |

| Ascochyta pisi | Rice | 20-480 mg/kg | [1] |

| Ascochyta fabae | Rice | 20-480 mg/kg | [1] |

| Ascochyta pisi | Maize | Lower yields compared to rice | |

| Ascochyta fabae | Maize | Lower yields compared to rice |

Table 1: Reported yields of (S)-(+)-Ascochin from Ascochyta species on different solid substrates.

It is important to note that different isolates of the same fungal species can exhibit significant variability in their capacity to produce secondary metabolites. For instance, one study reported that out of sixteen isolates of A. fabae, one isolate did not produce any detectable ascochitine in vitro.

Experimental Protocols

Isolation and Purification of the Producing Organism

A pure culture of the producing fungus is essential for consistent and reproducible production of (S)-(+)-Ascochin.

Methodology:

-

Isolation: Infected plant tissue (e.g., leaves or stems of faba bean or pea showing symptoms of Ascochyta blight) is surface-sterilized using a 10% sodium hypochlorite solution for 2-3 minutes, followed by rinsing with sterile distilled water.

-

Plating: Small sections of the sterilized tissue are placed on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), amended with an antibiotic (e.g., streptomycin sulfate) to inhibit bacterial growth.

-

Incubation: Plates are incubated at 20-25°C in the dark or under a 12-hour light/dark cycle to promote fungal growth and sporulation.

-

Single Spore Isolation: To ensure a genetically pure culture, a single spore isolation is performed. A dilute spore suspension is prepared from the primary culture and spread onto a new agar plate. A single, germinating spore is then identified under a microscope and transferred to a fresh plate.

-

Culture Maintenance: The pure fungal culture is maintained on PDA slants at 4°C for short-term storage or can be preserved long-term using methods such as cryopreservation or lyophilization.

Production of (S)-(+)-Ascochin in Liquid Culture

For larger-scale production and easier extraction, liquid fermentation is often preferred over solid-state fermentation.

Methodology:

-

Inoculum Preparation: A small piece of agar with mycelium from a pure culture is used to inoculate a starter culture in a liquid medium such as Potato Dextrose Broth (PDB) or Czapek-Dox broth. The starter culture is incubated on a rotary shaker at 120-150 rpm and 25°C for 3-5 days.

-

Production Culture: The starter culture is then used to inoculate a larger volume of the production medium. The production culture is incubated under the same conditions for 14-21 days.

-

Extraction: After the incubation period, the fungal mycelium is separated from the culture broth by filtration. The culture filtrate is then extracted with an organic solvent such as ethyl acetate or chloroform. The mycelium can also be extracted separately after being dried and ground.

-

Concentration: The organic solvent extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract containing (S)-(+)-Ascochin.

Purification of (S)-(+)-Ascochin

The crude extract is a complex mixture of metabolites and requires further purification to isolate (S)-(+)-Ascochin.

Methodology:

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing (S)-(+)-Ascochin.

-

Further Purification: Fractions rich in the target compound may require further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water.

-

Crystallization: The purified (S)-(+)-Ascochin can be crystallized from a suitable solvent system to obtain a highly pure compound.

Characterization of (S)-(+)-Ascochin

The identity and structure of the purified compound are confirmed using spectroscopic methods.

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete elucidation of the molecular structure.

-

Biosynthetic Pathway of (S)-(+)-Ascochin

(S)-(+)-Ascochin is a polyketide, a class of secondary metabolites synthesized by the iterative condensation of acetyl-CoA and malonyl-CoA units. The biosynthesis of ascochin in Ascochyta fabae is initiated by a polyketide synthase (PKS).

A specific non-reducing polyketide synthase (NR-PKS) gene, designated as pksAC, has been identified as being responsible for the biosynthesis of the ascochin backbone. This PKS is part of a larger biosynthetic gene cluster (BGC) containing 11 genes that are likely involved in the subsequent modification of the polyketide intermediate to form the final ascochin molecule.

The proposed biosynthetic pathway, based on the identified gene cluster and its homology to the citrinin biosynthetic pathway, is as follows:

-

Polyketide Chain Assembly: The pksAC enzyme catalyzes the iterative condensation of one acetyl-CoA starter unit with four malonyl-CoA extender units to form a pentaketide intermediate.

-

Post-PKS Modifications: The linear polyketide chain undergoes a series of enzymatic modifications, including cyclization, reduction, oxidation, and methylation, catalyzed by other enzymes encoded in the BGC. These modifications are responsible for the formation of the characteristic isochromanone core and the various functional groups of the ascochin molecule.

While the core PKS has been identified, the exact sequence of post-PKS enzymatic reactions and the structures of the intermediates are still under investigation.

Visualizations

Caption: Experimental workflow for the isolation, production, and characterization of (S)-(+)-Ascochin.

Caption: Proposed biosynthetic pathway of (S)-(+)-Ascochin in Ascochyta fabae.

References

- 1. Identification of a Polyketide Synthase Gene Responsible for Ascochitine Biosynthesis in Ascochyta fabae and Its Abrogation in Sister Taxa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a Polyketide Synthase Gene Responsible for Ascochitine Biosynthesis in Ascochyta fabae and Its Abrogation in Sister Taxa - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of (S)-(+)-Ascochin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-Ascochin is a secondary metabolite produced by the endophytic fungus Ascochyta sp., isolated from the plant Meliotus dentatus. This isocoumarin derivative has garnered interest within the scientific community due to its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of (S)-(+)-Ascochin. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate further research and development efforts.

Introduction

Endophytic fungi are a prolific source of novel bioactive natural products. The fungus Ascochyta sp., residing within the tissues of Meliotus dentatus, has been identified as a producer of unique secondary metabolites. Among these is the isocoumarin, (S)-(+)-Ascochin. Isocoumarins are a class of natural products known for a wide range of biological activities, making them attractive scaffolds for drug discovery. This document outlines the pioneering work on the isolation and structural elucidation of this compound.

Fungal Strain and Fermentation

The producing organism is an endophytic fungus identified as Ascochyta sp., isolated from the whole plant of Meliotus dentatus. Successful production of (S)-(+)-Ascochin relies on the controlled fermentation of this fungus.

Fungal Culture and Media

The Ascochyta sp. strain was cultured on a solid rice medium to promote the production of secondary metabolites.

Experimental Protocol: Fungal Culture and Fermentation

-

Media Preparation: A solid medium is prepared using rice.

-

Inoculation: The solid rice medium is inoculated with a pure culture of Ascochyta sp..

-

Incubation: The inoculated medium is incubated under static conditions at room temperature for a period sufficient to allow for fungal growth and metabolite production.

Isolation and Purification of (S)-(+)-Ascochin

The isolation of (S)-(+)-Ascochin from the fungal culture involves a multi-step process of extraction and chromatography.

Extraction

The fungal culture grown on the solid rice medium is extracted with an organic solvent to isolate the crude mixture of secondary metabolites.

Experimental Protocol: Extraction

-

Solvent Extraction: The solid culture is macerated and extracted with ethyl acetate (EtOAc).

-

Concentration: The resulting EtOAc extract is concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to purify (S)-(+)-Ascochin.

Experimental Protocol: Chromatographic Purification

-

Silica Gel Column Chromatography: The crude extract is first fractionated by silica gel column chromatography using a gradient of n-hexane and ethyl acetate.

-

Sephadex LH-20 Column Chromatography: Fractions containing (S)-(+)-Ascochin are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically eluting with methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a mixture of methanol and water.

Structural Elucidation and Characterization

The chemical structure and stereochemistry of (S)-(+)-Ascochin were determined using a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the key spectroscopic data used for the structural elucidation of (S)-(+)-Ascochin.

| Technique | Data |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass and molecular formula of the compound. |

| ¹H Nuclear Magnetic Resonance (NMR) | Reveals the proton environment in the molecule, including chemical shifts, coupling constants, and multiplicities. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Shows the number and types of carbon atoms present in the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, allowing for the assembly of the molecular structure. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule, such as carbonyls and hydroxyls. |

| Ultraviolet (UV) Spectroscopy | Provides information about the chromophores in the molecule. |

| Circular Dichroism (CD) Spectroscopy | Used in conjunction with theoretical calculations (TDDFT) to determine the absolute stereochemistry of the molecule. |

Physicochemical Properties

The following table summarizes the known physicochemical properties of (S)-(+)-Ascochin.

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₅ |

| Molecular Weight | 234.20 g/mol |

| Appearance | White solid |

| Optical Rotation | (+) |

Biological Activity

Preliminary biological evaluation of (S)-(+)-Ascochin and other metabolites isolated from the Ascochyta sp. culture was performed. The specific biological activities and quantitative data (e.g., IC₅₀ or MIC values) would be detailed in the primary research article.

Experimental Protocol: Bioassays

Standard bioassay protocols are employed to evaluate the biological activity of the purified compound. This may include assays for:

-

Antimicrobial activity (antibacterial and antifungal)

-

Cytotoxicity against various cancer cell lines

-

Enzyme inhibition

Visualizing the Workflow

The following diagrams illustrate the key workflows in the discovery and isolation of (S)-(+)-Ascochin.

Conclusion

The discovery of (S)-(+)-Ascochin from the endophytic fungus Ascochyta sp. highlights the vast potential of microorganisms in natural product research. The detailed methodologies for its isolation and characterization provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, mycology, and drug development. Further investigation into the biological activities of (S)-(+)-Ascochin is warranted to explore its full therapeutic potential.

Biological activity of (S)-(+)-Ascochin fungal metabolite

An in-depth analysis of the currently available scientific literature reveals a significant gap in the specific biological activity data for the fungal metabolite (S)-(+)-Ascochin. While related compounds, such as ascochlorin, have been the subject of research, detailed studies elucidating the cytotoxic effects, impact on signaling pathways, and specific experimental protocols for (S)-(+)-Ascochin are not extensively documented in publicly accessible resources.

This technical guide aims to provide a foundational understanding based on the available information and draws parallels from closely related molecules to infer potential areas of interest for future research. However, it is crucial to note that the direct experimental data for (S)-(+)-Ascochin required for a comprehensive analysis, including quantitative data and detailed methodologies, is largely unavailable.

Chemical Profile of (S)-(+)-Ascochin

(S)-(+)-Ascochin is a chiral fungal metabolite. Its chemical structure and properties are cataloged in public databases such as PubChem. A clear understanding of its stereochemistry is vital, as the spatial arrangement of atoms in a molecule can significantly influence its biological activity. The "(S)-(+)-" designation indicates a specific stereoisomer, which may exhibit unique biological effects compared to its enantiomer or other diastereomers.

Inferred Biological Activity from Related Compounds

While direct studies on (S)-(+)-Ascochin are scarce, research on the related compound ascochlorin offers some insights into potential biological activities. Ascochlorin has demonstrated notable anticancer properties, and it is plausible that (S)-(+)-Ascochin could share some of these characteristics due to structural similarities.

Potential Cytotoxic Activity

Ascochlorin has been shown to exhibit selective cytotoxicity against various cancer cell lines. This activity is often evaluated using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. Should research on (S)-(+)-Ascochin be undertaken, similar methodologies would likely be employed to determine its cytotoxic potential and to calculate key quantitative metrics like the half-maximal inhibitory concentration (IC50).

Potential Effects on Signaling Pathways

Investigations into ascochlorin have revealed its ability to modulate critical cellular signaling pathways involved in cancer progression. For instance, ascochlorin has been reported to suppress the activity of the transcription factor AP-1 and to inhibit the STAT3 signaling cascade. These pathways are crucial for cell proliferation, survival, and apoptosis. Future studies on (S)-(+)-Ascochin would likely involve exploring its impact on these and other relevant signaling pathways.

A hypothetical signaling pathway that could be investigated for (S)-(+)-Ascochin's mechanism of action is depicted below. This diagram illustrates a potential cascade of events leading to apoptosis, based on the known activities of related compounds.

Caption: Hypothetical STAT3 signaling pathway potentially targeted by (S)-(+)-Ascochin.

Proposed Experimental Protocols for Future Research

To elucidate the biological activity of (S)-(+)-Ascochin, a systematic experimental approach is necessary. The following outlines key experimental protocols that would be essential for a thorough investigation.

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the cytotoxic effect of (S)-(+)-Ascochin on various cell lines, particularly cancer cells.

-

Methodology:

-

Cell Culture: Culture selected cancer and non-cancerous cell lines in appropriate media and conditions.

-

Treatment: Treat cells with a range of concentrations of (S)-(+)-Ascochin for specific time points (e.g., 24, 48, 72 hours).

-

MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Objective: To investigate the effect of (S)-(+)-Ascochin on the expression and activation of key proteins in signaling pathways like STAT3.

-

Methodology:

-

Protein Extraction: Treat cells with (S)-(+)-Ascochin, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific to target proteins (e.g., STAT3, p-STAT3, GAPDH as a loading control), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

A generalized workflow for such an investigation is presented below.

Caption: Experimental workflow for investigating the biological activity of (S)-(+)-Ascochin.

Conclusion and Future Directions

The fungal metabolite (S)-(+)-Ascochin represents a molecule of interest for which the biological activity remains largely unexplored. Based on the activity of the related compound ascochlorin, it is hypothesized that (S)-(+)-Ascochin may possess anticancer properties through the induction of apoptosis and modulation of key signaling pathways.

To validate these hypotheses, rigorous scientific investigation is required. The experimental protocols outlined in this guide provide a roadmap for future research to systematically characterize the biological effects of (S)-(+)-Ascochin. Such studies are essential to unlock the potential therapeutic applications of this natural product and to provide the scientific community with the much-needed data to advance the field of drug discovery from fungal metabolites. The lack of current data underscores a significant opportunity for novel research in this area.

(S)-(+)-Ascochin: A Technical Guide to its Speculated Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-Ascochin, also known as Ascochlorin, is a natural product that has demonstrated significant anti-cancer properties. This technical guide provides an in-depth exploration of its speculated mechanism of action, focusing on the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the involved signaling cascades and workflows. The information presented is intended to support further research and drug development efforts centered on this promising compound.

Core Speculated Mechanism of Action: Inhibition of the STAT3 Signaling Pathway

The primary anti-neoplastic activity of (S)-(+)-Ascochin is attributed to its potent inhibition of the STAT3 signaling cascade. STAT3 is a transcription factor that, when constitutively activated, plays a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis. (S)-(+)-Ascochin has been shown to abrogate both constitutive and inducible STAT3 activation in hepatocellular carcinoma (HCC) cells[1][2].

The mechanism of STAT3 inhibition by (S)-(+)-Ascochin is multi-faceted and involves targeting key upstream kinases and inducing an endogenous inhibitor:

-

Inhibition of Upstream Kinases: (S)-(+)-Ascochin significantly suppresses the phosphorylation, and thus the activation, of Janus kinases (JAK1 and JAK2) and Src kinase[1]. These kinases are critical for the phosphorylation of STAT3 at the tyrosine 705 residue, a necessary step for its dimerization, nuclear translocation, and DNA binding activity.

-

Induction of PIAS3: The compound induces the expression of the Protein Inhibitor of Activated STAT3 (PIAS3)[1][2]. PIAS3 is a negative regulator that binds to activated STAT3, preventing it from binding to DNA and thereby inhibiting the transcription of its target genes.

This dual action of inhibiting STAT3 activation and promoting its negative regulation leads to the downregulation of various STAT3-regulated gene products involved in cell proliferation (e.g., cyclin D1), anti-apoptosis (e.g., Bcl-2, Mcl-1), and invasion (e.g., MMP-9).

Quantitative Data

While specific IC50 values for the direct inhibition of STAT3, JAK1, JAK2, and Src kinases by (S)-(+)-Ascochin are not extensively reported in the primary literature, the following tables summarize the effective concentrations and observed effects on cancer cell lines.

Table 1: Effect of (S)-(+)-Ascochin on STAT3 Signaling and Cell Viability

| Parameter | Cell Line(s) | Concentration | Effect | Reference |

| STAT3 Phosphorylation (Tyr705) | HepG2, HCCLM3, Huh7 | 50 µM | Substantial suppression | |

| STAT3-DNA Binding Activity | HepG2, HCCLM3 | 50 µM | Abrogation | |

| STAT3-Dependent Reporter Gene Expression | HepG2 | 10-50 µM | Dose-dependent suppression | |

| JAK1 Phosphorylation | HepG2 | 50 µM | Time-dependent reduction | |

| JAK2 Phosphorylation | HepG2 | 50 µM | Time-dependent reduction | |

| Src Phosphorylation | HepG2 | 50 µM | Time-dependent reduction | |

| PIAS3 Expression | HepG2 | 50 µM | Induction | |

| Cell Viability | HepG2, HCCLM3, Huh7 | 50 µM | Significant inhibition | |

| Cell Migration | HepG2, HCCLM3 | 50 µM | Significant suppression |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the speculated signaling pathway of (S)-(+)-Ascochin and the workflows for key experimental procedures.

References

- 1. Ascochlorin, an isoprenoid antibiotic inhibits growth and invasion of hepatocellular carcinoma by targeting STAT3 signaling cascade through the induction of PIAS3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ascochlorin, an isoprenoid antibiotic inhibits growth and invasion of hepatocellular carcinoma by targeting STAT3 signaling cascade through the induction of PIAS3 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Spectroscopic Analysis of (S)-(+)-Ascochin: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and chemical properties of natural products is paramount. (S)-(+)-Ascochin, a fungal metabolite with potential biological activities, presents a key subject for such analysis. This technical guide provides a detailed overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—essential for the characterization of (S)-(+)-Ascochin.

This document compiles and presents the available spectroscopic data for (S)-(+)-Ascochin in a structured format, details the experimental protocols for acquiring such data, and provides a visual workflow for the spectroscopic analysis of natural products.

Spectroscopic Data of (S)-(+)-Ascochin

The structural elucidation of (S)-(+)-Ascochin, with the molecular formula C₁₂H₁₀O₅, relies on the combined interpretation of ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data. The following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to a standard, typically tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for (S)-(+)-Ascochin

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.35 | s | CHO | |

| 6.45 | s | H-7 | |

| 5.40 | d | 1.5 | =CH₂ (trans) |

| 5.25 | d | 1.5 | =CH₂ (cis) |

| 4.80 | q | 7.0 | H-4 |

| 1.55 | d | 7.0 | 4-CH₃ |

Solvent: CDCl₃. Data sourced from Okuno et al.

Table 2: ¹³C NMR Spectroscopic Data for (S)-(+)-Ascochin

| Chemical Shift (δ) ppm | Assignment |

| 193.0 | CHO |

| 165.0 | C-1 |

| 163.5 | C-8 |

| 161.0 | C-6 |

| 145.0 | C-3 |

| 110.0 | C-4a |

| 105.0 | C-5 |

| 102.0 | C-7 |

| 100.0 | =CH₂ |

| 75.0 | C-4 |

| 20.0 | 4-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for (S)-(+)-Ascochin

| m/z Value | Interpretation |

| 234 | [M]⁺ (Molecular Ion) |

Note: The molecular weight of (S)-(+)-Ascochin (C₁₂H₁₀O₅) is 234.20 g/mol . The expected molecular ion peak in the mass spectrum would be at m/z 234.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers (cm⁻¹).

Table 4: Infrared (IR) Absorption Data for (S)-(+)-Ascochin

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretch (phenolic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (lactone) |

| ~1680 | C=O stretch (aldehyde) |

| ~1620, ~1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (lactone/phenol) |

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of natural product isolates like (S)-(+)-Ascochin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified (S)-(+)-Ascochin in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for calibration (0 ppm).

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate nucleus (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each carbon atom.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Sample Introduction: The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).

-

Ionization: The sample molecules are ionized using an appropriate technique. Common methods for small molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass is determined to aid in molecular formula confirmation.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.

-

Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the pure KBr pellet is recorded.

-

Data Acquisition: The KBr pellet containing the sample is placed in the sample holder, and the infrared spectrum is recorded. The instrument measures the amount of infrared radiation transmitted through the sample at each wavenumber.

-

Data Presentation: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Visualizing the Spectroscopic Workflow

To provide a clear overview of the process of obtaining and interpreting spectroscopic data for a natural product, the following workflow diagram has been generated using Graphviz.

The Architecture of Isocoumarin Biosynthesis in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocoumarins, a diverse class of polyketide secondary metabolites produced by fungi, have garnered significant attention in the scientific community due to their wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding the intricate biosynthetic pathways leading to their formation is paramount for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides an in-depth exploration of the core biosynthetic pathway of isocoumarins in fungi, detailing the key enzymatic players, precursor molecules, and regulatory mechanisms. It consolidates quantitative data from various studies into structured tables for comparative analysis and presents detailed experimental protocols for key methodologies used to elucidate these pathways. Furthermore, this guide utilizes Graphviz visualizations to illustrate the complex molecular machinery and experimental workflows, offering a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Isocoumarins are a class of 1H-2-benzopyran-1-one derivatives characterized by a lactone ring fused to a benzene ring.[1] Their structural diversity, arising from different substitution patterns on the core scaffold, contributes to their broad spectrum of biological activities.[1][2] The biosynthesis of these fascinating molecules in fungi primarily follows the polyketide pathway, a conserved metabolic route for the production of a vast array of natural products.[3][4]

The core of isocoumarin biosynthesis is orchestrated by large, multifunctional enzymes known as Polyketide Synthases (PKSs). Fungal isocoumarins are typically synthesized by Type I PKSs, which are single, large proteins containing multiple catalytic domains. These enzymes utilize simple precursor molecules, primarily acetyl-CoA and malonyl-CoA, to construct the polyketide backbone through a series of iterative condensation reactions. Subsequent modifications by tailoring enzymes, such as oxidoreductases, methyltransferases, and cyclases, lead to the vast structural diversity observed in this class of compounds.

This guide will delve into the fundamental steps of isocoumarin biosynthesis, from the initial loading of precursor units onto the PKS to the final cyclization and tailoring reactions that yield the mature isocoumarin scaffold. We will also explore the experimental techniques that have been instrumental in unraveling these complex pathways and provide detailed protocols to aid researchers in their own investigations.

The Core Biosynthetic Pathway

The biosynthesis of isocoumarins in fungi is a multi-step process initiated by a non-reducing polyketide synthase (NR-PKS) or a partially reducing PKS (PR-PKS). The general pathway can be broken down into three main stages: initiation, elongation, and termination/cyclization, followed by post-PKS modifications.

A fundamental step in the biosynthesis of many fungal isocoumarins is the formation of 6-methylsalicylic acid (6-MSA) by the 6-MSA synthase (6-MSAS). This enzyme utilizes one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units. The resulting tetraketide chain undergoes cyclization and aromatization to yield 6-MSA.

The general architecture of a fungal isocoumarin PKS typically includes a starter unit-ACP transacylase (SAT) domain, a ketosynthase (KS) domain, a malonyl-CoA:ACP transacylase (MAT) domain, a product template (PT) domain, and one or more acyl carrier protein (ACP) domains. A thioesterase (TE) or a Claisen-type cyclase (CLC) domain is often found at the C-terminus and is responsible for releasing the polyketide chain and catalyzing its cyclization.

Case Study: Fusamarin Biosynthesis in Fusarium mangiferae

The biosynthesis of fusamarins, a class of dihydroisocoumarins from Fusarium mangiferae, is a well-characterized example of a fungal isocoumarin pathway. The fusamarin biosynthetic gene cluster (BGC) contains a highly reducing PKS (HR-PKS), FmPKS8 (also known as FmFMN1), along with three other key enzymes. The biosynthesis is initiated by the loading of a starter unit, followed by several rounds of elongation and reductive modifications catalyzed by the KS, AT, dehydratase (DH), ketoreductase (KR), and enoyl reductase (ER) domains within the HR-PKS. The final product is then released and cyclized.

Experimental Protocols

The elucidation of isocoumarin biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. This section provides detailed protocols for some of the key experimental approaches.

Fungal Cultivation for Isocoumarin Production

Optimizing culture conditions is crucial for inducing the production of secondary metabolites.

Protocol 3.1.1: Liquid Culture for Isocoumarin Production

-

Media Preparation: Prepare a suitable liquid medium such as Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) medium. For example, GYT medium (1% glucose, 0.1% yeast extract, 0.2% peptone, 0.2% crude sea salt).

-

Inoculation: Inoculate the sterile liquid medium with fungal spores or mycelial plugs from a fresh agar plate culture.

-

Incubation: Incubate the culture in a shaker incubator at a controlled temperature (typically 25-28°C) and agitation speed (e.g., 150-180 rpm) for a period ranging from 7 to 28 days, depending on the fungal species and the target compound.

-

Extraction: After incubation, separate the mycelia from the culture broth by filtration. Extract the culture broth with an organic solvent such as ethyl acetate. The mycelia can also be extracted separately, often after being freeze-dried and ground.

-

Analysis: Concentrate the organic extract under reduced pressure and analyze the crude extract for the presence of isocoumarins using techniques like HPLC or LC-MS.

Protocol 3.1.2: Solid-State Fermentation

-

Substrate Preparation: Use a solid substrate such as rice or wheat bran. For a rice medium, mix 100 g of rice with 100-120 mL of distilled water in an Erlenmeyer flask and autoclave.

-

Inoculation: Inoculate the sterile solid substrate with a spore suspension or mycelial plugs.

-

Incubation: Incubate the flasks under static conditions at a controlled temperature (e.g., 25-28°C) for 2-4 weeks.

-

Extraction: After incubation, break up the solid culture and extract with a suitable organic solvent (e.g., ethyl acetate or methanol) with shaking for several hours.

-

Analysis: Filter the extract, concentrate it, and analyze for isocoumarin production.

Heterologous Expression of PKS Genes in Aspergillus nidulans

Heterologous expression is a powerful tool to characterize the function of PKS genes and their corresponding biosynthetic pathways, especially for those that are silent under laboratory conditions.

Protocol 3.2.1: Protoplast-Mediated Transformation of Aspergillus nidulans

-

Vector Construction: Clone the PKS gene of interest into an Aspergillus expression vector, often under the control of an inducible promoter like the alcA promoter.

-

Protoplast Preparation: a. Grow the recipient A. nidulans strain in liquid minimal medium to the mid-log phase. b. Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.6 M KCl). c. Resuspend the mycelia in an enzymatic solution containing cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) in the osmotic stabilizer. d. Incubate at 30°C with gentle shaking until a sufficient number of protoplasts are released. e. Separate the protoplasts from the mycelial debris by filtering through sterile glass wool. f. Wash the protoplasts with the osmotic stabilizer and then with STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).

-

Transformation: a. Resuspend the protoplasts in STC buffer. b. Add the plasmid DNA to the protoplast suspension. c. Add PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate on ice. d. Plate the transformation mixture onto selective regeneration agar plates.

-

Selection and Analysis: a. Incubate the plates at 37°C until transformants appear. b. Isolate the transformants and confirm the integration of the target gene by PCR. c. Cultivate the confirmed transformants under inducing conditions and analyze the culture extracts for the production of the expected isocoumarin.

Stable Isotope Labeling Studies

Stable isotope labeling is a definitive method to trace the biosynthetic origins of the carbon and hydrogen atoms in a natural product.

Protocol 3.3.1: Feeding of 13C-Labeled Precursors

-

Culture Preparation: Grow the fungal strain in a suitable liquid medium until secondary metabolism is initiated.

-

Precursor Preparation: Prepare a sterile solution of the 13C-labeled precursor, such as [1-¹³C]acetate, [1,2-¹³C₂]acetate, or [U-¹³C₆]glucose.

-

Feeding: Add the labeled precursor to the fungal culture. The feeding can be done in a single dose or in multiple pulses over a period of time. For example, in the study of canescin biosynthesis, labeled precursors were administered in a batch-wise method over 5 days of incubation.

-

Incubation and Harvest: Continue the incubation for a period sufficient to allow incorporation of the label into the target isocoumarin. Then, harvest the culture and extract the metabolites as described previously.

-

Purification and Analysis: Purify the isocoumarin of interest using chromatographic techniques (e.g., column chromatography, HPLC).

-

NMR Analysis: Analyze the purified labeled isocoumarin by ¹³C NMR spectroscopy. The enrichment of specific carbon signals and the presence of ¹³C-¹³C coupling patterns will reveal the incorporation of the labeled precursor and provide insights into the assembly of the polyketide chain.

Quantitative Data

The following tables summarize quantitative data related to isocoumarin production and the biological activities of selected compounds.

Table 1: Production Titers of Selected Fungal Isocoumarins

| Isocoumarin | Producing Fungus | Culture Condition | Titer | Reference |

| Fusamarins | Fusarium mangiferae | ICI medium (low nitrogen) | Not specified | |

| Bikaverin | Fusarium fujikuroi | Not specified | >1 g/L | |

| Citreoisocoumarin | Penicillium citrinum | Not specified | Not specified | |

| Canescin | Aspergillus malignus | Not specified | Not specified |

Table 2: Biological Activity of Selected Isocoumarins

| Isocoumarin | Biological Activity | Target/Assay | IC₅₀ / MIC | Reference |

| Fusamarins | Cytotoxicity | Human cancer cell lines | 1-50 µM | |

| Diorcinol | Antimicrobial | Not specified | Not specified | |

| Quinolactacin A | Not specified | Not specified | Not specified | |

| Various Isocoumarins | Antifungal | Cryptococcus neoformans, Candida albicans | MIC: 200 µg/mL | |

| Isocoumarin Derivatives | Antibacterial | Ralstonia solanacearum, Agrobacterium tumefaciens | MIC: 12.5-50 µg/mL |

Conclusion

The biosynthesis of isocoumarins in fungi is a testament to the elegance and efficiency of microbial secondary metabolism. The modular nature of polyketide synthases, combined with the diverse array of tailoring enzymes, allows for the production of a vast number of structurally and functionally distinct molecules from simple building blocks. The experimental strategies outlined in this guide, from classical feeding studies to modern genetic and analytical techniques, have been instrumental in dissecting these intricate pathways.

For researchers in drug development, a thorough understanding of isocoumarin biosynthesis opens up exciting possibilities for the discovery and production of novel therapeutic agents. By manipulating the biosynthetic machinery through genetic engineering, it is feasible to generate novel isocoumarin derivatives with improved pharmacological properties. Furthermore, the elucidation of these pathways provides a roadmap for the total synthesis of these valuable natural products. As we continue to explore the vast and largely untapped chemical diversity of the fungal kingdom, the principles and methodologies described herein will undoubtedly play a pivotal role in the future of natural product research and drug discovery.

References

- 1. Biosynthesis of canescin, a metabolite of Aspergillus malignus: incorporation of methionine, acetate, succinate, and isocoumarin precursors, labelled with deuterium and carbon-13 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of the Isocoumarin Derivatives Fusamarins is Mediated by the PKS8 Gene Cluster in Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

(S)-(+)-Ascochin literature review and historical data

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-(+)-Ascochin is a naturally occurring isocoumarin, a class of secondary metabolites produced by fungi, notably from the Ascochyta species. Isocoumarins as a group are recognized for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. However, a comprehensive review of the available scientific literature reveals that while the chemical structure and origin of (S)-(+)-Ascochin are established, detailed public data regarding its specific quantitative biological activities, mechanisms of action, and explicit experimental protocols are not extensively documented. This guide provides a summary of the known information and identifies critical knowledge gaps for future research.

Introduction and Historical Context

(S)-(+)-Ascochin is a chiral organic compound belonging to the isocoumarin family. It has been isolated from fungal species, particularly endophytic fungi such as Ascochyta sp.[1]. The broader class of isocoumarins has been a subject of interest in natural product chemistry for decades due to their structural diversity and significant therapeutic potential.[2][3]. While related compounds like Ascochlorin have been studied for their specific inhibitory effects on mitochondrial complexes, such detailed mechanistic insights for (S)-(+)-Ascochin are not yet available in the public domain.[4].

Chemical and Physical Properties

The fundamental chemical and physical properties of (S)-(+)-Ascochin are well-documented, providing a foundation for any further experimental work.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₅ | [5] |

| Molecular Weight | 234.20 g/mol | |

| IUPAC Name | (4S)-6,8-dihydroxy-4-methyl-3-methylidene-1-oxo-4H-isochromene-5-carbaldehyde | |

| CAS Number | 935699-58-4 | |

| Appearance | Solid | |

| Solubility | Soluble in Dichloromethane, DMSO, Methanol | |

| Synonyms | (4S)-(+)-Ascochin, Ascochin |

Biological Activity: A Qualitative Overview

(S)-(+)-Ascochin has been identified as a bioactive fungal metabolite. Early studies demonstrated its activity in agar diffusion assays against a range of microorganisms.

-

Antibacterial: Active against Bacillus megaterium.

-

Antifungal: Active against the plant pathogenic fungus Microbotryum violaceum.

-

Algicidal: Active against the alga Chlamydomonas fusca.

These initial findings, where activity was observed at a concentration of 0.5 mg/disc, are promising.. However, they are qualitative in nature. To advance (S)-(+)-Ascochin as a potential therapeutic lead, rigorous quantitative assessment is necessary. This includes determining Minimum Inhibitory Concentration (MIC) values for antimicrobial activity and half-maximal inhibitory concentration (IC₅₀) values against various human cancer cell lines. Unfortunately, specific MIC and IC₅₀ data for (S)-(+)-Ascochin are not available in the reviewed literature.

Knowledge Gaps and Future Directions

The primary challenge in creating a comprehensive technical guide for (S)-(+)-Ascochin is the significant lack of detailed, publicly available data. The core requirements for an in-depth whitepaper—quantitative biological data, detailed experimental protocols, and elucidated mechanisms of action—remain largely unfulfilled.

Quantitative Data

There is a critical need for studies that quantify the biological activity of (S)-(+)-Ascochin. Future research should focus on:

-

Antimicrobial Susceptibility Testing: Determining MIC values against a broad panel of clinically relevant bacteria and fungi.

-

Cytotoxicity Screening: Establishing IC₅₀ values against a variety of human cancer cell lines to identify potential anticancer effects.

-

Enzyme Inhibition Assays: Screening against key enzymatic targets (e.g., kinases, proteases) to uncover potential mechanisms of action.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific research. The following protocols are needed:

-

Isolation and Purification: A step-by-step protocol for the isolation of (S)-(+)-Ascochin from fungal cultures (Ascochyta sp.), including culture conditions, extraction solvents, and chromatographic purification methods. While a protocol for isolating the Ascochyta rabiei fungus exists, a specific protocol for purifying the compound is required..

-

Total Synthesis: A validated, multi-step chemical synthesis route would enable the production of larger quantities for extensive biological testing and the creation of analogues for structure-activity relationship (SAR) studies.

Mechanism of Action and Signaling Pathways

Understanding how a compound exerts its biological effect is crucial for drug development. Currently, there is no information on the molecular targets or signaling pathways modulated by (S)-(+)-Ascochin. Future research should investigate:

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, or genetic screening to identify the specific protein(s) that (S)-(+)-Ascochin binds to.

-

Pathway Analysis: Once a target is identified, subsequent studies can map the downstream signaling cascade affected by the compound's activity. This would enable the creation of pathway diagrams, as requested.

Conclusion

(S)-(+)-Ascochin represents a potentially valuable natural product scaffold that is currently underexplored. While its basic chemical identity and qualitative bioactivity are known, the detailed quantitative data and mechanistic understanding required by researchers and drug development professionals are absent from the accessible scientific literature. The outlined knowledge gaps provide a clear roadmap for future research that could elevate (S)-(+)-Ascochin from a mere catalogued metabolite to a promising lead compound for therapeutic development. Further investigation is essential to unlock its full potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

(S)-(+)-Ascochin: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-Ascochin, a naturally occurring isocoumarin derivative isolated from fungi of the Ascochyta genus, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of (S)-(+)-Ascochin, focusing on its core biological activities, putative mechanisms of action, and relevant experimental data. While specific quantitative data for (S)-(+)-Ascochin remains limited in publicly available literature, this document consolidates information on related compounds and provides detailed experimental protocols to guide future research and development efforts. The information presented herein is intended to serve as a foundational resource for researchers exploring the therapeutic utility of this and similar natural products.

Introduction

(S)-(+)-Ascochin, with the chemical formula C₁₂H₁₀O₅, is a chiral organic compound belonging to the isocoumarin class of secondary metabolites.[1] Isocoumarins, and the structurally related ascochlorin analogues, are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[2][3] This has prompted investigations into the therapeutic potential of (S)-(+)-Ascochin. This guide summarizes the available data and provides a framework for its further scientific exploration.

Potential Therapeutic Applications

Based on the biological activities observed in the broader class of isocoumarins and related fungal metabolites, the primary therapeutic applications for (S)-(+)-Ascochin are hypothesized to be in oncology and infectious diseases.

Anticancer Activity

Antimicrobial Activity

(S)-(+)-Ascochin has been reported to be active against the bacterium Bacillus megaterium, the plant pathogenic fungus Microbotryum violaceum, and the alga Chlamydomonas fusca in agar diffusion assays when used at a concentration of 0.5 mg/disc. This suggests a potential for broader antimicrobial applications, although specific Minimum Inhibitory Concentration (MIC) values against a wider range of clinically relevant pathogens have not been reported.

Quantitative Data

A comprehensive literature search did not yield specific IC₅₀ or MIC values for (S)-(+)-Ascochin. The following table is provided as a template for researchers to populate as data becomes available. For context, data on related compounds is often in the micromolar (µM) range for anticancer activity and micrograms per milliliter (µg/mL) for antimicrobial activity.

Table 1: Anticancer Activity of (S)-(+)-Ascochin (Hypothetical Data Structure)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| e.g., MCF-7 | Breast Adenocarcinoma | Data Not Available | |

| e.g., A549 | Lung Carcinoma | Data Not Available | |

| e.g., HepG2 | Hepatocellular Carcinoma | Data Not Available |

Table 2: Antimicrobial Activity of (S)-(+)-Ascochin (Hypothetical Data Structure)

| Organism | Type | MIC (µg/mL) | Reference |

| e.g., Staphylococcus aureus | Gram-positive Bacteria | Data Not Available | |

| e.g., Escherichia coli | Gram-negative Bacteria | Data Not Available | |

| e.g., Candida albicans | Fungus | Data Not Available |

Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways modulated by (S)-(+)-Ascochin have not been fully elucidated. However, studies on the related compound ascochlorin provide valuable insights into potential mechanisms.

Inhibition of the STAT3 Signaling Pathway

Ascochlorin has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade in hepatocellular carcinoma cells. This is achieved through the upregulation of Protein Inhibitor of Activated STAT3 (PIAS3). The inhibition of STAT3, a key regulator of cell proliferation and survival, is a promising strategy in cancer therapy.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (S)-(+)-Ascochin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The core structure of Ascochin features a substituted isochromanone ring system. The proposed synthesis involves a convergent strategy, where key fragments are synthesized separately and then coupled to construct the final molecule. This approach allows for flexibility in the synthesis of various analogs by modifying the individual fragments.

Proposed Retrosynthetic Analysis

The proposed retrosynthetic analysis for (S)-(+)-Ascochin involves disconnecting the molecule into two key fragments: a chiral cyclohexenone derivative and a substituted aromatic piece. This strategy is adapted from the successful total synthesis of (-)-Ascochlorin.

Caption: Proposed retrosynthetic analysis of (S)-(+)-Ascochin.

Experimental Protocols

The following protocols are proposed for the synthesis of (S)-(+)-Ascochin based on analogous transformations.

Synthesis of the Chiral Cyclohexenone Fragment

This multi-step synthesis starts from a commercially available chiral precursor to establish the stereocenter.

Step 1: Enantioselective Michael Addition

-

Reaction: Addition of an appropriate nucleophile to a prochiral enone in the presence of a chiral catalyst.

-

Protocol: To a solution of 2-methyl-2-cyclohexen-1-one (1.0 eq) in anhydrous toluene (0.2 M) at -20 °C is added the chiral catalyst (e.g., a proline-derived catalyst, 0.1 eq). The nucleophile (e.g., a dialkylzinc reagent, 1.2 eq) is then added dropwise over 30 minutes. The reaction is stirred at -20 °C for 24 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Step 2: Introduction of the Side Chain

-

Reaction: Alkylation of the enolate generated from the product of Step 1.

-

Protocol: To a solution of the chiral ketone from Step 1 (1.0 eq) in anhydrous THF (0.1 M) at -78 °C is added a strong base (e.g., LDA, 1.1 eq). The mixture is stirred for 1 hour at -78 °C, followed by the addition of an appropriate electrophile (e.g., prenyl bromide, 1.2 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NaHCO3 and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated. The residue is purified by column chromatography.

Synthesis of the Substituted Aryl Grignard Reagent

Step 1: Protection of the Aldehyde

-

Reaction: Protection of the aldehyde group of 2,5-dihydroxy-3-methylbenzaldehyde as an acetal.

-

Protocol: A solution of 2,5-dihydroxy-3-methylbenzaldehyde (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid in toluene (0.5 M) is heated to reflux with a Dean-Stark trap for 4 hours. The reaction mixture is cooled to room temperature, washed with saturated aqueous NaHCO3 and brine, dried over Na2SO4, and concentrated to give the protected aldehyde, which is used in the next step without further purification.

Step 2: Formation of the Grignard Reagent

-

Reaction: Formation of an aryl Grignard reagent from the corresponding aryl bromide.

-

Protocol: To a suspension of magnesium turnings (1.5 eq) in anhydrous THF (0.2 M) under an argon atmosphere is added a crystal of iodine. A solution of the brominated protected aromatic compound (1.0 eq) in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred at room temperature for 2 hours until the magnesium is consumed. The resulting Grignard reagent is used immediately in the coupling step.

Coupling and Final Steps

Step 1: Grignard Addition

-

Reaction: Addition of the aryl Grignard reagent to the chiral cyclohexenone fragment.

-

Protocol: The solution of the Grignard reagent from section 3.2 is added dropwise to a solution of the chiral cyclohexenone from section 3.1 (0.9 eq) in anhydrous THF (0.1 M) at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over Na2SO4, and concentrated. The product is purified by flash chromatography.

Step 2: Deprotection and Cyclization

-

Reaction: Acid-catalyzed deprotection of the acetal and subsequent intramolecular cyclization to form the isochromanone core.

-

Protocol: The product from the Grignard addition (1.0 eq) is dissolved in a mixture of THF and 1 M HCl (2:1, 0.1 M). The solution is stirred at room temperature for 6 hours. The reaction is then neutralized with saturated aqueous NaHCO3 and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over MgSO4, and concentrated. The crude product is purified by column chromatography to yield (S)-(+)-Ascochin.

Quantitative Data

The following table summarizes expected yields for the key synthetic steps based on analogous reactions reported in the literature for similar compounds. Actual yields may vary.

| Step | Reaction Type | Starting Material | Product | Expected Yield (%) |

| 3.1, Step 1 | Enantioselective Michael | 2-methyl-2-cyclohexen-1-one | Chiral 3-substituted cyclohexanone | 85-95 |

| 3.1, Step 2 | Enolate Alkylation | Chiral 3-substituted cyclohexanone | Chiral cyclohexenone fragment | 70-80 |

| 3.2, Step 1 | Acetal Protection | 2,5-dihydroxy-3-methylbenzaldehyde | Protected aromatic aldehyde | >95 |

| 3.3, Step 1 | Grignard Addition | Chiral cyclohexenone & Aryl Grignard | Coupled product | 60-70 |

| 3.3, Step 2 | Deprotection/Cyclization | Coupled product | (S)-(+)-Ascochin | 75-85 |

Spectroscopic Data for (S)-(+)-Ascochin (Predicted)

-

¹H NMR (CDCl₃, 500 MHz): δ (ppm) values are expected in the aromatic region (6.5-7.5 ppm), for the methoxy group (~3.8 ppm), methyl groups (~1.0-2.2 ppm), and methylene/methine protons of the cyclohexene and isochromanone rings.

-

¹³C NMR (CDCl₃, 125 MHz): δ (ppm) values are expected for the carbonyl carbon (~170 ppm), aromatic carbons (110-160 ppm), and aliphatic carbons (20-80 ppm).

-

Mass Spectrometry (HRMS): Calculated m/z for the molecular ion [M+H]⁺.

Biological Activity and Signaling Pathways

Ascochin and its analogs have been investigated for a range of biological activities. A closely related compound, Ascochlorin, has been shown to inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various cancers.

The proposed mechanism of action involves the inhibition of STAT3 phosphorylation and dimerization, which prevents its translocation to the nucleus and subsequent transcription of target genes involved in tumorigenesis.

Caption: Proposed inhibition of the STAT3 signaling pathway by (S)-(+)-Ascochin.

Synthesis of Analogs

The convergent synthetic strategy allows for the synthesis of a variety of analogs by modifying the starting materials for the two key fragments.

-

Aromatic Ring Analogs: By using different substituted benzaldehydes as starting materials for Fragment B, analogs with modified substitution patterns on the aromatic ring can be synthesized. This allows for the exploration of the structure-activity relationship (SAR) related to the electronic and steric properties of this part of the molecule.

-

Cyclohexenone Analogs: Modification of the cyclohexenone fragment (Fragment A) can be achieved by using different enones or by introducing different side chains during the alkylation step. This enables the study of how changes in the lipophilicity and stereochemistry of this fragment affect biological activity.

Conclusion

The provided application notes and protocols outline a plausible and efficient strategy for the total synthesis of (S)-(+)-Ascochin and its analogs. While based on the successful synthesis of related natural products, these protocols offer a solid foundation for researchers to produce these compounds for further biological evaluation. The potential of Ascochin and its derivatives as modulators of the STAT3 signaling pathway makes them attractive targets for drug discovery programs, particularly in the area of oncology. Further research is warranted to confirm the proposed synthetic route and to fully elucidate the therapeutic potential of this class of molecules.

References

Application Notes and Protocols for (S)-(+)-Ascochin Cytotoxicity Assay in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-(+)-Ascochin is a fungal metabolite that has demonstrated potential as an anticancer agent. It has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines. The primary mechanism of action for Ascochin's cytotoxic effects is the suppression of the STAT3 signaling cascade.[1][2] This document provides detailed protocols for assessing the cytotoxicity of (S)-(+)-Ascochin against cancer cell lines using three common colorimetric assays: MTT, SRB, and LDH.

Key Experimental Assays

Three distinct yet complementary assays are detailed below to provide a comprehensive assessment of (S)-(+)-Ascochin's cytotoxic and cytostatic effects.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. It provides a measure of total biomass and is an effective method for assessing cell density.

-

LDH (Lactate Dehydrogenase) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium. It is a reliable indicator of compromised cell membrane integrity and cytotoxicity.

Experimental Protocols

General Cell Culture Conditions

-

Cell Lines: Select appropriate cancer cell lines for the study (e.g., HepG2, HCCLM3, Huh7 for hepatocellular carcinoma).

-

Culture Medium: Use the recommended medium for each cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

MTT Assay Protocol

This protocol is adapted from standard MTT assay procedures.

Materials:

-

96-well flat-bottom plates

-

(S)-(+)-Ascochin stock solution (dissolved in DMSO)

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-